Z-D-Leu-OH

描述

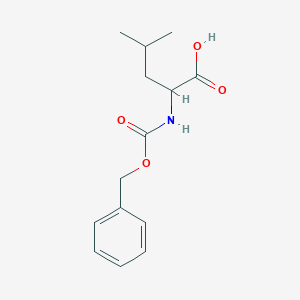

Z-D-Leu-OH, also known as N-carbobenzyloxy-D-leucine, is an organic compound with the molecular formula C14H19NO4. It is a derivative of the amino acid D-leucine, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .

科学研究应用

Peptide Synthesis

Z-D-Leu-OH is widely used as a building block in the synthesis of peptides and proteins. Its stable structure allows for the incorporation into longer peptide chains, facilitating the study of protein interactions and functions.

Drug Development

Research indicates that this compound can serve as a model compound for studying peptide-based drug delivery systems. Its ability to modulate biological activity makes it a candidate for therapeutic applications, including targeted drug delivery.

Biological Studies

The compound is utilized in enzyme-substrate interaction studies, revealing insights into proteolytic mechanisms. For example, this compound has been shown to interact with proteolytic enzymes such as chymotrypsin, influencing enzymatic activity and stability.

Antimicrobial Applications

This compound exhibits notable antimicrobial properties. Studies have demonstrated that peptides containing D-amino acid substitutions can resist enzymatic degradation while maintaining bactericidal activity. This characteristic is crucial for developing new antimicrobial agents.

Cancer Research

In cancer biology, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Its selective toxicity towards certain cancer cells suggests potential for targeted cancer therapies that minimize damage to normal cells.

Antimicrobial Efficacy

A study assessing various analogs of this compound demonstrated enhanced activity against Gram-positive bacteria compared to L-amino acid counterparts. The D-configuration provided increased resistance to enzymatic degradation, prolonging antimicrobial effects in vitro.

Cytotoxicity in Cancer Cells

In vitro experiments revealed that this compound exhibited selective cytotoxicity towards specific cancer cell lines while sparing normal cells. This selectivity indicates its potential use in developing targeted therapies that focus on cancerous tissues without harming healthy cells.

Inhibition of Enzymatic Activity

Research has shown that this compound can inhibit proteolytic enzymes such as cathepsin L by elevating lysosomal pH, thereby reducing enzyme activity linked to tumor metastasis.

作用机制

Target of Action

Z-D-Leu-OH, also known as N-Cbz-D-leucine or ®-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, is primarily targeted towards proteolytic enzymes . These enzymes, also known as peptidases, proteases, or proteinases, are capable of hydrolyzing peptide bonds in proteins and play a key role in biological processes and the life-cycle of many pathogens .

Mode of Action

The compound interacts with its target, the proteolytic enzymes, through a specific process. The acyl donor this compound is activated by a carbamoylmethyl (Cam) ester and chymotrypsin (E) to form an enzyme-substrate complex. This is followed by the formation of a covalently linked Z-D-Leu-E intermediate with the loss of the carbamoylmethyl ester . If this intermediate is attacked by water, hydrolysis occurs, resulting in this compound .

Biochemical Pathways

This compound affects the biochemical pathways involving proteolytic enzymes. These enzymes are extensively applied in several sectors of industry and biotechnology. They are involved in numerous research applications, including the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant antibody fragments for research, diagnostics and therapy, exploration of the structure-function relationships by structural studies, removal of affinity tags from fusion proteins in recombinant protein techniques, peptide sequencing, and proteolytic digestion of proteins in proteomics .

Result of Action

The result of this compound’s action is the modulation of proteolytic enzyme activity. By interacting with these enzymes, this compound can influence various biological processes and pathways. This includes the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, and more .

生化分析

Biochemical Properties

Z-D-Leu-OH plays a crucial role in various biochemical reactions. It is involved in the synthesis of polypeptides . The structural requirement for the recognition by l-type amino acid transporter 1 (LAT1) includes having carbonyl oxygen, alkoxy oxygen of the carboxyl group, amino group, and a hydrophobic side chain .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . It promotes energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis while inhibiting protein degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It activates the mTOR signaling pathway, leading to increased protein synthesis . The activation of mTORC1 by this compound and its derivatives involves two successive events: the cellular uptake by LAT1 and the activation of mTORC1 following transport .

Metabolic Pathways

This compound is involved in various metabolic pathways. Approximately 80% of Leu, a nutritionally essential branched-chain amino acid from which this compound is derived, is used for protein synthesis, while the remainder is converted to α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB) in skeletal muscle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily facilitated by LAT1

准备方法

Synthetic Routes and Reaction Conditions

Z-D-Leu-OH can be synthesized through various methods. One common approach involves the protection of the amino group of D-leucine using benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at low temperatures (0-20°C) to prevent side reactions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature and pH precisely, ensuring high yield and purity. The product is then purified through crystallization or chromatography techniques .

化学反应分析

Types of Reactions

Z-D-Leu-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Amidation: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are commonly used.

Hydrolysis: Palladium on carbon (Pd/C) and hydrogen gas are used for the removal of the Cbz group.

Major Products Formed

相似化合物的比较

Similar Compounds

N-Cbz-L-leucine: Similar to Z-D-Leu-OH but derived from L-leucine.

N-Boc-D-leucine: Another protected form of D-leucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.

Uniqueness

This compound is unique due to its specific stereochemistry (D-form) and the carbobenzyloxy protecting group, which provides a balance of stability and ease of removal. This makes it particularly useful in peptide synthesis where stereochemistry and protecting group compatibility are crucial .

生物活性

Z-D-Leu-OH, or Z-D-leucine, is a dipeptide derivative featuring a Z (carbobenzoxy) protecting group on the D-leucine amino acid. This compound plays a significant role in various biological studies due to its unique properties and applications in peptide synthesis, protein interactions, and potential therapeutic uses. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₁NO₂ and a molecular weight of approximately 169.19 g/mol. The structure includes a carboxylic acid group (COOH) at one end and an amino group (NH₂) at the other, with a branched side chain characteristic of leucine.

Molecular Structure:

- Chemical Formula: C₉H₁₁NO₂

- Molecular Weight: 169.19 g/mol

- Functional Groups: Carboxylic acid, amine, carbobenzoxy group

1. Protein-Protein Interactions

This compound is utilized in studies involving protein-protein interactions. The D-amino acid configuration allows for the formation of peptides that are resistant to enzymatic degradation, making them valuable in exploring protein functions and interactions. Research indicates that incorporating D-leucine into peptide chains can enhance stability against proteolytic enzymes .

2. Peptide Synthesis

This compound serves as a building block in peptide synthesis. The carbobenzoxy group protects the amino functionality during synthesis, allowing for selective modifications. This capability is crucial for creating specific peptide sequences that can be used in drug development.

Table 1: Peptide Synthesis Applications of this compound

| Application | Description |

|---|---|

| Peptide Bond Formation | Facilitates the formation of dipeptides |

| Enzyme Resistance | Enhances stability against proteolytic enzymes |

| Selective Modifications | Allows for targeted modifications during synthesis |

3. Therapeutic Potential

This compound has been investigated for its potential therapeutic applications. Studies have shown that dipeptides containing D-amino acids exhibit unique biological activities that can be harnessed for drug development. For instance, they may enhance the pharmacokinetic properties of peptides used in therapeutic contexts .

Case Studies

Case Study 1: Enzymatic Activity

A study explored the enzymatic cleavage of this compound using chymotrypsin, revealing that hydrolysis leads to the release of the Z-D-Leu fragment. This reaction pathway is significant as it demonstrates how this compound can be utilized to study enzyme kinetics and substrate specificity .

Case Study 2: Anxiolytic Effects

Research on a series of dipeptides including this compound showed promising anxiolytic-like effects in animal models. The study highlighted how modifications in amino acid configuration influenced biological activity, suggesting potential pathways for developing anti-anxiety medications .

属性

IUPAC Name |

(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPFMEKVPDBMCG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426462 | |

| Record name | N-Cbz-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28862-79-5 | |

| Record name | N-Cbz-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。